MitoBloCK-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

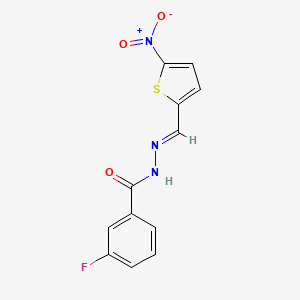

3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O3S/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYQZMWFIYLMNX-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MitoBloCK-10: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MitoBloCK-10 (MB-10) is a first-in-class small molecule inhibitor of mitochondrial protein import. It exerts its biological effects by specifically targeting the Translocase of Inner Mitochondrial Membrane 44 (TIMM44), a crucial component of the presequence translocase-associated motor (PAM) complex. By disrupting the function of TIMM44, this compound effectively attenuates the import of nuclear-encoded proteins into the mitochondrial matrix via the TIM23 pathway. This disruption of protein homeostasis leads to mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane, decreased ATP synthesis, and increased production of reactive oxygen species (ROS). Consequently, this compound can induce cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on mitochondrial function. This document provides a comprehensive overview of the mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of the TIM23-mediated mitochondrial protein import pathway.[1][2][3] This is achieved through its direct interaction with TIMM44 (Tim44 in yeast), an essential scaffold protein of the PAM complex.[2][3]

Key Molecular Interactions:

-

Target Binding: this compound binds to a specific pocket within the C-terminal domain of TIMM44.[2][4]

-

Inhibition of Protein Interactions: This binding event allosterically inhibits the interaction of TIMM44 with both incoming precursor proteins and the mitochondrial heat shock protein 70 (mtHsp70).[1][2]

-

Disruption of the PAM Complex: The PAM complex, which acts as the motor for protein translocation into the matrix, is consequently attenuated.[1][2]

The inhibition of the TIM23 pathway leads to a cascade of downstream cellular events, ultimately culminating in cell death in susceptible cell types.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | HeLa | 17.2 µM | [1][5][6] |

Table 1: In Vitro Cytotoxicity of this compound.

| Experimental System | Concentration | Effect | Reference |

| Yeast Mitochondria | 100 µM | Inhibition of cytochrome c1 import | [7] |

| Mammalian Mitochondria | 0-100 µM | Inhibition of protein import | [1][5] |

| Primary Human Bladder Cancer Cells | 25 µM | Inhibition of migration and invasion, induction of apoptosis and G1 cell cycle arrest | [7] |

| Zebrafish Embryos | 10 µM | Induction of dorsal curvature and cardiac apoptosis | [7] |

Table 2: Effective Concentrations of this compound in Various Models.

| Animal Model | Dosage | Effect | Reference |

| Patient-Derived Xenograft (PDX) Mouse Model of Bladder Cancer | 20 mg/kg (every other day) | Decreased tumor volume | [7] |

Table 3: In Vivo Efficacy of this compound.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound, from its initial target engagement to the downstream cellular consequences.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Mitochondrial Protein Import Assay

This assay directly measures the ability of this compound to inhibit the import of precursor proteins into isolated mitochondria.

Materials:

-

Isolated mitochondria (from yeast or mammalian cells)

-

Radiolabeled precursor protein (e.g., 35S-methionine labeled)

-

Import buffer (e.g., 250 mM sucrose, 80 mM KCl, 5 mM MgCl₂, 10 mM MOPS-KOH pH 7.2, 2 mM ATP, 2 mM NADH)

-

This compound dissolved in DMSO

-

Proteinase K

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Resuspend isolated mitochondria in import buffer.

-

Pre-incubate the mitochondria with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at 25°C.

-

Initiate the import reaction by adding the radiolabeled precursor protein.

-

Incubate the reaction at 30°C for various time points (e.g., 5, 10, 20, 30 minutes).

-

Stop the import reaction by placing the tubes on ice and adding a mitochondrial uncoupler (e.g., valinomycin).

-

Treat the samples with Proteinase K to digest any non-imported precursor protein on the mitochondrial surface.

-

Inactivate Proteinase K with a protease inhibitor (e.g., PMSF).

-

Pellet the mitochondria by centrifugation.

-

Lyse the mitochondrial pellet and analyze the proteins by SDS-PAGE and autoradiography to visualize the imported, protected protein.

-

Quantify the band intensities to determine the percentage of import inhibition.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on cultured cells.

Materials:

-

HeLa cells (or other cell line of interest)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for 24-48 hours.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay determines the effect of this compound on the electrochemical gradient across the inner mitochondrial membrane.

Materials:

-

Cultured cells

-

This compound

-

Fluorescent potentiometric dye (e.g., TMRM or JC-1)

-

FCCP (a mitochondrial uncoupler, as a positive control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells on glass-bottom dishes or in suspension.

-

Treat the cells with this compound for the desired time and concentration.

-

Load the cells with the fluorescent dye (e.g., 20 nM TMRM for 30 minutes at 37°C).

-

Wash the cells to remove excess dye.

-

Image the cells using a fluorescence microscope or analyze by flow cytometry.

-

For TMRM, a decrease in fluorescence intensity indicates mitochondrial depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.

-

Use FCCP as a positive control to induce complete depolarization.

-

Quantify the fluorescence intensity to assess the change in ΔΨm.

Apoptosis and Cell Cycle Analysis

These assays are used to determine if the cytotoxicity induced by this compound is due to apoptosis and to identify any effects on cell cycle progression.

Materials:

-

Cultured cells

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit for apoptosis

-

Ethanol (70%) for cell fixation

-

RNase A

-

Propidium Iodide (PI) for cell cycle analysis

-

Flow cytometer

Procedure for Apoptosis (Annexin V/PI Staining):

-

Treat cells with this compound for a specified time.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Procedure for Cell Cycle Analysis:

-

Treat cells with this compound.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

References

- 1. Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP [bio-protocol.org]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Accessing Mitochondrial Protein Import in Living Cells by Protein Microinjection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP [en.bio-protocol.org]

The Central Role of Tim44 in Mitochondrial Protein Import: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial protein import is a fundamental cellular process essential for mitochondrial biogenesis and function. The vast majority of mitochondrial proteins are synthesized in the cytosol and must be efficiently imported into the organelle. The presequence translocase of the inner mitochondrial membrane, the TIM23 complex, in conjunction with the presequence translocase-associated motor (PAM), plays a pivotal role in the translocation of proteins into the mitochondrial matrix. At the heart of this machinery lies Tim44, a peripheral inner membrane protein that acts as a crucial scaffold, orchestrating the dynamic interactions required for ATP-dependent protein translocation. This technical guide provides an in-depth exploration of the multifaceted role of Tim44, detailing its structure, interactions with key import motor components, and its regulatory functions. We present quantitative data on binding affinities and import efficiencies, detailed experimental protocols for studying Tim44 function, and visual representations of the associated molecular pathways and experimental workflows.

Introduction

The import of nuclear-encoded proteins into the mitochondrial matrix is a highly regulated process that relies on a series of sophisticated molecular machines. Precursor proteins destined for the matrix typically possess an N-terminal targeting sequence, or presequence, which guides them through the translocase of the outer membrane (TOM) and subsequently to the TIM23 complex in the inner membrane. The translocation of the presequence across the inner membrane is driven by the membrane potential, but the subsequent movement of the remainder of the polypeptide chain into the matrix requires the action of the ATP-dependent import motor, PAM.

Tim44 is an essential component of this motor, functioning as a molecular scaffold that links the TIM23 channel to the matrix chaperone mtHsp70.[1][2] This guide will dissect the critical functions of Tim44, providing a comprehensive resource for researchers in the field.

Structure and Function of Tim44

Tim44 is a peripheral membrane protein associated with the matrix side of the inner mitochondrial membrane. It is organized into two principal domains: an N-terminal domain (NTD) and a C-terminal domain (CTD).[3]

-

N-terminal Domain (NTD): The NTD of Tim44 is intrinsically disordered and serves as a dynamic and flexible arm.[3] It plays a crucial role in interacting with multiple partners, including the presequence of the incoming polypeptide, mtHsp70, and the TIM23 complex itself.[3][4]

-

C-terminal Domain (CTD): The CTD of Tim44 is more structured and is primarily responsible for anchoring the protein to the inner membrane by interacting with both Tim17 and Tim23, core components of the TIM23 complex.[3]

This two-domain structure allows Tim44 to act as a versatile platform, coordinating the activities of the translocation channel and the import motor.[3]

Key Interactions of Tim44

Tim44's function is defined by its dynamic interactions with several key proteins of the import machinery. These interactions are often regulated by the nucleotide state of mtHsp70 (ATP- or ADP-bound) and the presence of the translocating polypeptide.

Interaction with the TIM23 Complex

Tim44 directly associates with the core components of the TIM23 translocon, Tim23 and Tim17. Both the NTD and CTD of Tim44 have been shown to interact with the major matrix-exposed loop of Tim23.[3][5] The CTD also makes contact with Tim17.[3] These interactions are vital for tethering the PAM complex to the exit of the protein import channel.

Interaction with mtHsp70

The interaction between Tim44 and the matrix chaperone mtHsp70 is central to the ATP-driven import process. Tim44 recruits mtHsp70 to the site of protein translocation.[6][7] The binding of mtHsp70 to Tim44 is ATP-dependent and is modulated by the presence of the incoming polypeptide chain.[6] The ATPase domain of mtHsp70 is crucial for this interaction.[7]

Interaction with the Precursor Protein

Tim44's NTD can directly bind the presequence of the translocating polypeptide as it emerges from the TIM23 channel.[3][8] This interaction is thought to be an early step in the handover of the substrate to mtHsp70.

Interaction with the J-protein Complex (Pam18/Pam16)

Tim44 also facilitates the recruitment of the Pam18/Pam16 J-protein complex to the translocase.[2] Pam18 stimulates the ATPase activity of mtHsp70, which is a critical step in the import motor's cycle.[9]

Mechanism of Tim44-mediated Protein Import

The import process is a dynamic cycle of binding and release events orchestrated by Tim44.

-

Recruitment of mtHsp70: In its ATP-bound state, mtHsp70 is recruited to the TIM23 channel exit by Tim44.[5]

-

Precursor Engagement: As the precursor polypeptide emerges into the matrix, its presequence can be bound by the NTD of Tim44.[3][8]

-

Handover to mtHsp70 and ATP Hydrolysis: The precursor is then transferred to mtHsp70. The Pam18/Pam16 complex, also recruited by Tim44, stimulates mtHsp70 to hydrolyze ATP to ADP.[5][9] This hydrolysis event causes a conformational change in mtHsp70, leading to its tight binding to the translocating polypeptide.

-

Power Stroke and Translocation: The tight binding of mtHsp70 is believed to act as a "power stroke," preventing the backsliding of the polypeptide and driving its unidirectional movement into the matrix.

-

Release and Reset: The ADP-bound mtHsp70, now complexed with the substrate, dissociates from Tim44. The nucleotide exchange factor Mge1 facilitates the exchange of ADP for ATP on mtHsp70, causing it to release the polypeptide and reset the cycle for another round of binding to Tim44.[5]

Quantitative Data

The following tables summarize key quantitative data related to Tim44's function in mitochondrial protein import.

| Interaction Partner | Binding Affinity (KD) | Method | Reference |

| Presequence peptide (pHsp60) | 0.47 mM (with Tim23IMS) | Surface Plasmon Resonance | [8] |

| Presequence peptide (pALDH) | ~1.3 µM (with full-length Tim44) | Surface Plasmon Resonance | [10] |

| Presequence peptide (pALDH-s, scrambled) | No significant binding | Surface Plasmon Resonance | [10] |

Table 1: Binding Affinities of Tim44 and Related Components.

| Precursor Protein | Tim44 Status | Import Efficiency Reduction | Folded State | Reference |

| Loosely folded precursors | Mutant/Depleted | ~30% | Unfolded | [11] |

| Tightly folded domains | Mutant/Depleted | Significantly impaired | Folded | [11] |

| pSu9(1-69)DHFR | Depleted | Significantly reduced | Both folded and unfolded | [12] |

Table 2: Impact of Tim44 on Protein Import Efficiency.

| Complex Component | Stoichiometry | Method | Reference |

| Tim23 | 1 | Cryo-EM | |

| Tim17 | 1 | Cryo-EM | |

| Tim44 | 1 | Cryo-EM | |

| mtHsp70 | Sub-stoichiometric | Blue Native PAGE | [13] |

| Pam16/Pam18 | Sub-stoichiometric | Mass Spectrometry |

Table 3: Stoichiometry of the TIM23-PAM Complex.

Signaling Pathways and Logical Relationships

The interactions and functional dependencies within the TIM23-PAM complex can be visualized as signaling pathways and logical workflows.

Experimental Protocols

Co-Immunoprecipitation of Tim44 and Interacting Partners from Yeast Mitochondria

This protocol is adapted from established methods for analyzing mitochondrial protein complexes.[14][15]

Materials:

-

Yeast cells expressing a tagged version of Tim44 (optional, but recommended)

-

Mitochondria isolation buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4)

-

Lysis buffer (20 mM HEPES-KOH, pH 7.4, 100 mM NaCl, 1 mM EDTA, 10% glycerol, 1% digitonin, protease inhibitor cocktail)

-

Wash buffer (20 mM HEPES-KOH, pH 7.4, 100 mM NaCl, 1 mM EDTA, 10% glycerol, 0.1% digitonin, protease inhibitor cocktail)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Anti-Tim44 antibody (or antibody against the tag)

-

Protein A/G agarose or magnetic beads

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from yeast spheroplasts by differential centrifugation.

-

Lysis: Resuspend isolated mitochondria (typically 1-5 mg of protein) in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes with gentle mixing.

-

Clarification: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet insoluble material. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-Tim44) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Capture: Add 30-50 µL of pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of Elution Buffer. Boil the sample for 5-10 minutes to release the protein complexes.

-

Analysis: Centrifuge to pellet the beads and collect the supernatant. Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interaction partners (e.g., Tim23, mtHsp70, Pam16, Pam18).

In Vitro Mitochondrial Protein Import Assay

This protocol describes the import of a radiolabeled precursor protein into isolated yeast mitochondria.[16][17]

Materials:

-

Radiolabeled precursor protein (e.g., 35S-methionine labeled, synthesized by in vitro transcription/translation)

-

Isolated yeast mitochondria

-

Import buffer (250 mM sucrose, 10 mM MOPS-KOH, pH 7.2, 80 mM KCl, 5 mM MgCl2, 2 mM KH2PO4, 5 mM DTT)

-

ATP regeneration system (e.g., 2 mM ATP, 10 mM creatine phosphate, 100 µg/mL creatine kinase)

-

Valinomycin (to dissipate membrane potential, as a negative control)

-

Proteinase K

-

PMSF (phenylmethylsulfonylfluoride)

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine isolated mitochondria (25-50 µg) with Import Buffer and the ATP regeneration system. For a negative control, pre-incubate mitochondria with valinomycin (1 µM) for 5 minutes on ice.

-

Initiate Import: Add the radiolabeled precursor protein (typically 2-10 µL of the in vitro translation mix) to the mitochondrial suspension.

-

Incubation: Incubate the reaction at 25°C or 30°C for various time points (e.g., 0, 5, 15, 30 minutes).

-

Stop Import: Stop the import reaction by placing the tubes on ice and adding cold import buffer.

-

Protease Treatment: To digest non-imported precursor protein, treat half of each sample with Proteinase K (final concentration 50 µg/mL) for 15-30 minutes on ice. Stop the digestion by adding PMSF (final concentration 1 mM).

-

Mitochondrial Re-isolation: Pellet the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Analysis: Resuspend the mitochondrial pellets in SDS-PAGE sample buffer, boil, and analyze by SDS-PAGE. Visualize the imported, protease-protected protein by autoradiography.

mtHsp70 ATPase Assay

This protocol is a basic method to measure the ATPase activity of mtHsp70, which can be adapted to study the effects of Tim44 and precursor proteins.[9]

Materials:

-

Purified mtHsp70

-

Purified Tim44 (soluble domain or full-length)

-

Precursor peptide (e.g., a mitochondrial presequence peptide)

-

Assay buffer (e.g., 25 mM HEPES-KOH, pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

[α-32P]ATP

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

Developing buffer (e.g., 0.5 M LiCl, 1 M formic acid)

-

Phosphorimager

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, purified mtHsp70 (e.g., 1-2 µM), and [α-32P]ATP (trace amount). To test the effect of other components, add purified Tim44 and/or the precursor peptide to the reaction.

-

Initiate Reaction: Start the reaction by adding the ATP to the mixture and incubate at a constant temperature (e.g., 30°C).

-

Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove a small aliquot (e.g., 1-2 µL) of the reaction and spot it onto a TLC plate.

-

TLC Separation: Develop the TLC plate in the Developing Buffer until the solvent front reaches near the top. This will separate the hydrolyzed [α-32P]ADP from the unhydrolyzed [α-32P]ATP.

-

Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the amounts of ADP and ATP at each time point using a phosphorimager.

-

Data Analysis: Calculate the percentage of ATP hydrolyzed over time. The rate of ATP hydrolysis can be determined from the linear phase of the reaction.

Conclusion

Tim44 is an indispensable component of the mitochondrial protein import machinery, acting as a sophisticated scaffold that coordinates the intricate interplay between the TIM23 translocon and the PAM motor. Its unique two-domain architecture enables it to perform both anchoring and dynamic regulatory functions, ensuring the efficient and unidirectional translocation of proteins into the mitochondrial matrix. A thorough understanding of Tim44's role is not only crucial for elucidating the fundamental mechanisms of mitochondrial biogenesis but also holds potential for the development of therapeutic strategies targeting mitochondrial dysfunction in various diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to advancing our knowledge of this vital cellular process.

References

- 1. Towards a molecular mechanism underlying mitochondrial protein import through the TOM and TIM23 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Protein Import Motor: Differential Role of Tim44 in the Recruitment of Pam17 and J-Complex to the Presequence Translocase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual interaction of scaffold protein Tim44 of mitochondrial import motor with channel-forming translocase subunit Tim23 | eLife [elifesciences.org]

- 4. Peer review in Dual interaction of scaffold protein Tim44 of mitochondrial import motor with channel-forming translocase subunit Tim23 | eLife [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial protein import: molecular basis of the ATP-dependent interaction of MtHsp70 with Tim44 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial Protein Import Motor: the ATPase Domain of Matrix Hsp70 Is Crucial for Binding to Tim44, while the Peptide Binding Domain and the Carboxy-Terminal Segment Play a Stimulatory Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct Interaction of Mitochondrial Targeting Presequences with Purified Components of the TIM23 Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Separation of structural and dynamic functions of the mitochondrial translocase: Tim44 is crucial for the inner membrane import sites in translocation of tightly folded domains, but not of loosely folded preproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Tim core complex defines the number of mitochondrial translocation contact sites and can hold arrested preproteins in the absence of matrix Hsp70-Tim44 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Architecture of the TIM23 Inner Mitochondrial Translocon and Interactions with the Matrix Import Motor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. The Hsp70 peptide‐binding domain determines the interaction of the ATPase domain with Tim44 in mitochondria | The EMBO Journal [link.springer.com]

- 17. Unfolding of preproteins upon import into mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

MitoBloCK-10: A Technical Guide to its Interaction with the TIM23 Translocation Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mitochondrial protein import machinery is essential for cellular homeostasis, with over 99% of mitochondrial proteins being encoded by the nuclear genome and imported post-translationally. The Translocase of the Inner Membrane 23 (TIM23) complex is a primary pathway responsible for translocating proteins with N-terminal presequences into the mitochondrial matrix and inner membrane. This process is driven by the membrane potential and the ATP-dependent action of the Presequence Translocase-Associated Motor (PAM) complex. MitoBloCK-10 (MB-10) has been identified as a first-in-class small molecule modulator that specifically attenuates the activity of the PAM complex by targeting the TIMM44 subunit.[1][2][3] This document provides a comprehensive technical overview of the TIM23 pathway, the mechanism of action of this compound, quantitative data on its effects, and detailed experimental protocols for its study.

The TIM23 Translocation Pathway

The TIM23 complex is a dynamic, multi-subunit machinery embedded in the mitochondrial inner membrane.[4] Its primary function is to mediate the transport of precursor proteins from the intermembrane space (IMS) into the mitochondrial matrix or to insert them into the inner membrane.[5][6]

Core Components:

-

Translocation Channel: Primarily formed by Tim23 and Tim17, which are integral inner membrane proteins.[6][7] Recent structural evidence suggests that Tim17 forms the main protein-conducting path.[8] Tim23 acts as a voltage sensor and presequence receptor.[4][7]

-

Receptor Subunit: Tim50, located in the IMS, is the main receptor that recognizes and binds incoming precursor proteins from the TOM (Translocase of the Outer Membrane) complex, guiding them to the channel.[5]

-

Presequence Translocase-Associated Motor (PAM): Located on the matrix side, this ATP-dependent motor provides the driving force for unidirectional translocation into the matrix.[4][7] Its key components include:

-

Tim44 (TIMM44): A peripheral membrane protein that acts as a scaffold, linking the TIM23 channel to the motor.[6][7] It recruits mitochondrial Hsp70 (mtHsp70) to the exit of the channel.[6]

-

mtHsp70 (Ssc1 in yeast): A chaperone that binds to the emerging polypeptide chain, preventing its backsliding and pulling it into the matrix through ATP hydrolysis.[7]

-

Pam18 (Tim14) and Pam16 (Tim16): These proteins regulate the ATPase cycle of mtHsp70.[5][7]

-

Mge1: A nucleotide exchange factor for mtHsp70.[5]

-

The import process is initiated when the N-terminal presequence of a precursor protein, having passed through the TOM complex, is recognized by Tim50. The presequence is then inserted into the TIM23 channel, a step driven by the mitochondrial membrane potential (Δψ).[4][5] For complete translocation into the matrix, the PAM complex engages the precursor, with Tim44 recruiting mtHsp70 to bind the polypeptide and actively pull it through the channel in an ATP-dependent manner.[6][7]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the TIM23 translocation pathway by modulating the PAM complex.[2][9] It does not affect other import pathways, such as the TIM22 pathway.[10][11]

The primary mechanism of action involves the direct binding of this compound to a specific pocket within the C-terminal domain of the Tim44 subunit.[1][12] This interaction disrupts the essential functions of Tim44, specifically inhibiting its ability to bind to both the incoming precursor polypeptide and to mtHsp70, particularly in low ATP conditions.[2][12] By preventing these interactions, this compound effectively uncouples the import motor from the translocating protein, stalling the import process and attenuating the activity of the PAM complex.[2][3][9]

Quantitative Data

The biological activity of this compound has been quantified in various cellular and in vitro systems. The data is summarized below.

Table 1: In Vitro and Cellular Activity of this compound

| Assay Type | System / Cell Line | Concentration / Metric | Incubation Time | Result | Reference(s) |

|---|---|---|---|---|---|

| Cell Viability | HeLa Cells | IC₅₀: 17.2 µM | 24 h | Inhibition of cell viability | [2][3][9] |

| Protein Import | Yeast Mitochondria | 100 µM | - | Inhibition of cytochrome c1 import | [13] |

| Protein Import | Mammalian Mitochondria | 0 - 100 µM | - | Attenuation of protein import via TIM23 | [2][9] |

| Yeast Growth | S. cerevisiae (Su9-Ura3) | 100 µM | 30 min | WT strain fails to grow on -URA media | [2][9][14] |

| Cancer Cell Migration | Human Bladder Cancer | 25 µM | - | Inhibition of cell migration and invasion | [13] |

| Apoptosis Induction | Human Bladder Cancer | 25 µM | - | Induces apoptosis and G₁ cell cycle arrest |[13] |

Table 2: In Vivo Activity of this compound

| Model System | Dosing Regimen | Result | Reference(s) |

|---|

| Bladder Cancer PDX Mouse Model | 20 mg/kg (every other day) | Decrease in tumor volume |[13] |

Experimental Protocols

The characterization of this compound and its effects on the TIM23 pathway relies on several key experimental methodologies.

In Vitro Mitochondrial Protein Import Assay

This assay directly measures the efficiency of protein translocation into isolated mitochondria.

Objective: To quantify the import of a specific precursor protein into mitochondria in the presence or absence of an inhibitor.

Methodology:

-

Preparation of Precursor Protein: A mitochondrial precursor protein (e.g., Su9-DHFR) is transcribed and translated in vitro using a cell-free system (e.g., rabbit reticulocyte lysate) supplemented with a radiolabeled amino acid, typically [³⁵S]-methionine.[15][16]

-

Isolation of Mitochondria: Mitochondria are isolated from a source organism (e.g., S. cerevisiae or cultured human cells like HEK293) through differential centrifugation.[15][17] The integrity and import competence of the isolated organelles are critical.

-

Import Reaction: Isolated mitochondria (typically 25-50 µg) are energized in import buffer (containing respiratory substrates like succinate/malate) and incubated with the radiolabeled precursor protein.

-

Inhibitor Treatment: For test samples, this compound (dissolved in a vehicle like DMSO) is added to the import reaction at the desired final concentration. Control samples receive the vehicle alone. A negative control typically includes an uncoupler (e.g., CCCP) to dissipate the membrane potential, which should block import.[15]

-

Protease Treatment: Following incubation (e.g., 5-30 minutes at 25-30°C), the reaction is stopped by placing it on ice. Non-imported precursor protein remaining on the mitochondrial surface is digested by adding a protease, such as Proteinase K.[15]

-

Analysis: The protease is inactivated, and mitochondria are pelleted and washed. The mitochondrial proteins are then separated by SDS-PAGE. The gel is dried and exposed to a phosphor screen or X-ray film.

-

Quantification: The intensity of the band corresponding to the mature, imported protein is quantified. The import efficiency is typically expressed as a percentage of the total precursor protein added to the reaction.

Yeast Genetic Assay (Su9-Ura3 Growth Assay)

This cell-based assay provides a powerful genetic tool to screen for inhibitors of mitochondrial import.

Objective: To assess the effect of a compound on mitochondrial import by linking it to cell survival on a selective medium.

Methodology:

-

Yeast Strain: A S. cerevisiae strain is engineered to express a fusion protein consisting of a mitochondrial targeting sequence (from subunit 9 of the F₁F₀-ATPase, Su9) and the Ura3 enzyme, which is required for uracil biosynthesis.[2]

-

Principle: In wild-type (WT) cells, the Su9-Ura3 fusion protein is efficiently imported into the mitochondrial matrix. This sequesters the Ura3 enzyme away from its cytosolic substrates, rendering the cells unable to synthesize uracil. Consequently, these cells cannot grow on a medium lacking uracil (-URA).

-

Screening:

-

WT and control (e.g., tim23-2 mutant) strains expressing Su9-Ura3 are grown on plates containing synthetic complete medium and on -URA medium.

-

Test compounds, like this compound, are added to the -URA medium.

-

If a compound inhibits mitochondrial import, the Su9-Ura3 protein remains in the cytosol, allowing for uracil synthesis and enabling cell growth on the -URA plate.[2][9]

-

-

Interpretation: Growth of the WT strain on the -URA plate in the presence of this compound indicates successful inhibition of the TIM23 import pathway.[2][14]

Conclusion

This compound is a valuable chemical probe for dissecting the mechanics of the TIM23 mitochondrial import pathway. Its specific mechanism of action—inhibiting the function of the Tim44 subunit of the PAM complex—provides a powerful tool for studying the role of the import motor in mitochondrial biogenesis and its implications in disease states, including cancer.[2][13] The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to utilize this compound in their investigations of mitochondrial protein transport and to explore its potential as a therapeutic agent.

References

- 1. This compound (MB-10)|TIMM44 Blocker|RUO [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. physiolchemie.abi.med.uni-muenchen.de [physiolchemie.abi.med.uni-muenchen.de]

- 6. Translocase of the inner membrane - Wikipedia [en.wikipedia.org]

- 7. Architecture of the TIM23 Inner Mitochondrial Translocon and Interactions with the Matrix Import Motor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of mitochondrial protein import by the TIM23 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. pnas.org [pnas.org]

- 11. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. lifetechindia.com [lifetechindia.com]

- 15. Protein Import Assay into Mitochondria Isolated from Human Cells [bio-protocol.org]

- 16. A quantitative fluorescence‐based approach to study mitochondrial protein import | EMBO Reports [link.springer.com]

- 17. Protein Import Assay into Mitochondria Isolated from Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling MitoBloCK-10: A Technical Guide to a First-in-Class Mitochondrial Protein Import Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of MitoBloCK-10 (MB-10), a novel small molecule inhibitor of mitochondrial protein import. By specifically targeting the Translocase of Inner Mitochondrial Membrane 44 (TIMM44), a core component of the presequence translocase-associated motor (PAM) complex, this compound offers a powerful tool for investigating mitochondrial biology and presents a promising therapeutic strategy in oncology and other diseases associated with mitochondrial dysfunction.

Core Mechanism of Action

This compound is the first small-molecule modulator designed to attenuate the activity of the PAM complex.[1][2][3][4][5][6] Its primary mode of action involves binding to a specific pocket within the C-terminal domain of TIMM44.[2] This interaction sterically hinders the binding of both mitochondrial precursor proteins and the mitochondrial heat shock protein 70 (mtHsp70) to TIMM44, effectively disrupting the TIM23-mediated protein import pathway into the mitochondrial matrix.[1][2] This blockade of a fundamental cellular process triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as those found in cancer.[2][7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound across various experimental models.

Table 1: In Vitro Efficacy of this compound

| Cell Line/System | Assay | Endpoint | Concentration/Dosage | Result | Reference(s) |

| Yeast (Saccharomyces cerevisiae) | Growth Assay | Inhibition of cytochrome c1 import | 100 µM | Inhibition of protein import | [7] |

| Yeast (tim10-1 mutant) | Growth Assay | MIC50 | ~1 µM | Synthetic lethality | [8] |

| HeLa Cells | Cell Viability Assay | IC50 | 17.2 µM | Inhibition of cell viability | [9][10] |

| Primary Human Bladder Cancer Cells | Migration & Invasion Assay | Inhibition | 25 µM | Inhibition of migration and invasion | [7] |

| Primary Human Bladder Cancer Cells | Apoptosis Assay | Induction | 25 µM | Induction of apoptosis | [7] |

| Primary Human Bladder Cancer Cells | Cell Cycle Analysis | Arrest | 25 µM | G1 phase cell cycle arrest | [7] |

| Zebrafish Embryos | Developmental Toxicity Assay | Phenotype | 10 µM | Dorsal curvature and cardiac apoptosis | [7] |

Table 2: In Vivo Efficacy of this compound

| Model System | Cancer Type | Administration Route & Dosage | Outcome | Reference(s) |

| Patient-Derived Xenograft (PDX) Mouse Model | Bladder Cancer | 20 mg/kg (every other day) | Decreased tumor volume | [7] |

| Mouse Retina | - | Intravitreal administration (0.25 nM/eye) | Reduced SOD activity, increased TBARS levels | [7] |

Key Experiments and Methodologies

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments used to characterize this compound, compiled from available data.

In Vitro Mitochondrial Protein Import Assay

This assay is fundamental to demonstrating the direct inhibitory effect of this compound on the mitochondrial protein import machinery.

Objective: To assess the ability of this compound to inhibit the import of radiolabeled precursor proteins into isolated mitochondria.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from the chosen cell type (e.g., yeast or mammalian cells) using differential centrifugation.

-

Precursor Protein Synthesis: Synthesize radiolabeled mitochondrial precursor proteins (e.g., substrates of the TIM22 or TIM23 pathway) using an in vitro transcription/translation system.[8]

-

Import Reaction:

-

Incubate isolated mitochondria in import buffer containing an energy-regenerating system (e.g., succinate and ADP).

-

Add the radiolabeled precursor protein to the mitochondrial suspension.

-

For the experimental group, pre-incubate mitochondria with this compound (or vehicle control, e.g., DMSO) for a specified time (e.g., 30 minutes) before adding the precursor protein.[9][10]

-

Allow the import reaction to proceed for various time points.

-

-

Protease Treatment: Stop the import reaction by placing the samples on ice and treat with an external protease (e.g., trypsin or proteinase K) to digest any non-imported precursor protein.[8]

-

Analysis:

-

Re-isolate the mitochondria by centrifugation.

-

Lyse the mitochondria and separate the proteins by SDS-PAGE.

-

Analyze the imported, protease-protected protein by autoradiography or phosphorimaging. The intensity of the band corresponding to the mature, imported protein is quantified.

-

Cell Viability Assay

This assay determines the cytotoxic effects of this compound on cultured cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9][10]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for a specified duration (e.g., 24 hours).[9][10] Include a vehicle control (DMSO).

-

Viability Assessment:

-

Add a viability reagent (e.g., MTT, MTS, or a reagent from a Cell Counting Kit-8) to each well.

-

Incubate for the recommended time to allow for the conversion of the substrate into a colored product by metabolically active cells.

-

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Analysis of Mitochondrial Function

These experiments assess the downstream consequences of inhibiting mitochondrial protein import.

Objective: To measure changes in mitochondrial membrane potential, ATP levels, and reactive oxygen species (ROS) production following this compound treatment.

Protocol:

-

Mitochondrial Membrane Potential (ΔΨm):

-

Treat cells with this compound for the desired time.

-

Stain the cells with a potentiometric dye such as TMRE or JC-1.

-

Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization.[7]

-

-

ATP Levels:

-

Treat cells with this compound.

-

Lyse the cells and measure the intracellular ATP concentration using a luciferase-based ATP assay kit.[7]

-

-

Reactive Oxygen Species (ROS) Production:

-

Treat cells with this compound.

-

Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or MitoSOX).

-

Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates elevated ROS levels.[7]

-

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound targeting TIMM44.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound represents a significant advancement in the field of mitochondrial chemical biology. As a specific inhibitor of the TIM23-mediated protein import pathway, it serves as an invaluable research tool for dissecting the complexities of mitochondrial protein homeostasis. Furthermore, its potent anti-proliferative and pro-apoptotic effects in cancer models underscore its potential as a lead compound for the development of novel therapeutics targeting mitochondrial vulnerabilities. This guide provides a foundational understanding of this compound, equipping researchers and drug development professionals with the necessary information to explore its utility in their respective fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (MB-10)|TIMM44 Blocker|RUO [benchchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. apexbt.com [apexbt.com]

- 5. biocompare.com [biocompare.com]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. lifetechindia.com [lifetechindia.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Early Research Findings on the Efficacy of MitoBloCK-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research findings on the efficacy of MitoBloCK-10, a novel small molecule inhibitor of mitochondrial protein import. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and potential therapeutic applications of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound is the first small molecule modulator identified to attenuate the activity of the presequence translocase-associated motor (PAM) complex, a critical component of the mitochondrial protein import machinery.[1][2][3] Specifically, this compound targets the Translocase of Inner Mitochondrial Membrane 44 (TIMM44), a core component of the TIM23 translocon.[2] It functions by binding to a specific pocket in the C-terminal domain of TIMM44, which in turn inhibits the binding of TIMM44 to precursor proteins and the mitochondrial heat shock protein 70 (mtHsp70).[1][2] This disruption of the PAM complex effectively blocks the import of proteins destined for the mitochondrial matrix and inner membrane that utilize the TIM23 pathway.[1][4]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from early preclinical studies on this compound, demonstrating its efficacy in various models.

Table 1: In Vitro Efficacy of this compound

| Cell Line/Model | Assay Type | Endpoint | Concentration/Dose | Result | Reference |

| HeLa Cells | Cell Viability Assay | IC50 | 17.2 μM | Inhibition of cell viability | [1][4] |

| Primary Human Bladder Cancer Cells | Cell Viability, Proliferation, Migration, Invasion | - | 25 μM | Inhibition of viability, proliferation, migration, and invasion | [5] |

| Primary Human Bladder Cancer Cells | Apoptosis and Cell Cycle Analysis | - | 25 μM | Induction of apoptosis and G1 phase cell cycle arrest | [5] |

| Yeast (Saccharomyces cerevisiae) | Mitochondrial Protein Import Assay | - | 100 μM | Inhibition of cytochrome c1 import into the intermembrane space | [5] |

| Mammalian Mitochondria | Mitochondrial Protein Import Assay | 0-100 μM | - | Inhibition of protein import | [1][4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Administration Route | Dosing Regimen | Endpoint | Result | Reference |

| Patient-Derived Xenograft (PDX) Mouse Model | Bladder Cancer | Intraperitoneal | 20 mg/kg every other day | Tumor Volume | Decreased tumor volume | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early research on this compound.

Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from standard cell viability assay procedures and is applicable to cell lines such as HeLa and primary bladder cancer cells.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Count the cells and adjust the concentration to 1 x 10^5 cells/mL in complete culture medium.

-

Seed 100 μL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 100 μM.

-

Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with DMSO at the same concentration as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24 hours).

-

-

CCK-8 Addition and Incubation:

-

Add 10 μL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

-

The IC50 value can be determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

In Vitro Mitochondrial Protein Import Assay

This protocol describes a general method for assessing the import of proteins into isolated mitochondria.

Materials:

-

Isolated mitochondria (from yeast or mammalian cells)

-

Radiolabeled precursor protein (e.g., [35S]-methionine labeled)

-

Import Buffer (e.g., 250 mM sucrose, 80 mM KCl, 5 mM MgCl2, 10 mM MOPS-KOH pH 7.2, 2 mM KH2PO4, 5 mM DTT)

-

ATP regeneration system (e.g., ATP, creatine phosphate, creatine kinase)

-

This compound

-

Proteinase K

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Preparation of Radiolabeled Precursor:

-

Synthesize the precursor protein of interest in a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of [35S]-methionine.

-

-

Import Reaction:

-

Resuspend isolated mitochondria in import buffer.

-

Pre-incubate the mitochondria with different concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 10 minutes) at the desired temperature (e.g., 25°C or 30°C).

-

Initiate the import reaction by adding the radiolabeled precursor protein to the mitochondrial suspension.

-

Incubate for various time points (e.g., 5, 10, 20, 30 minutes).

-

-

Protease Treatment:

-

Stop the import reaction by placing the tubes on ice.

-

To remove non-imported precursor protein, treat the samples with Proteinase K on ice.

-

Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).

-

-

Mitochondrial Re-isolation and Analysis:

-

Re-isolate the mitochondria by centrifugation.

-

Lyse the mitochondrial pellet in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and visualize the radiolabeled imported protein using a phosphorimager or by autoradiography.

-

Quantify the band intensities to determine the efficiency of import.

-

Patient-Derived Xenograft (PDX) Mouse Model

This protocol outlines the general procedure for establishing and treating a bladder cancer PDX model. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG mice)

-

Patient-derived bladder cancer tissue

-

Surgical instruments

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

PDX Establishment:

-

Obtain fresh, sterile patient bladder tumor tissue.

-

Implant small fragments of the tumor tissue (e.g., 3-5 mm³) subcutaneously into the flanks of anesthetized immunocompromised mice.

-

Monitor the mice for tumor growth.

-

-

This compound Treatment:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound solution for intraperitoneal injection. A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection every other day.

-

-

Tumor Growth Monitoring:

-

Measure the tumor dimensions with calipers two to three times per week.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint Analysis:

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

Investigating the Specificity of MitoBloCK-10 for Tim44: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MitoBloCK-10, a small molecule inhibitor of the mitochondrial protein import motor component Tim44. It details the specificity of this compound, its mechanism of action, and provides detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating mitochondrial protein import, Tim44 function, and the development of novel therapeutics targeting mitochondrial pathways.

Introduction to this compound and Tim44

Mitochondria are essential organelles that rely on the import of over 99% of their proteins from the cytosol. This process is mediated by a series of protein translocases in the outer and inner mitochondrial membranes. The Translocase of the Inner Mitochondrial Membrane 23 (TIM23) complex is responsible for importing proteins with N-terminal presequences into the mitochondrial matrix and inner membrane. The import process is driven by the presequence translocase-associated motor (PAM) complex, of which Tim44 is a key scaffolding component.[1][2]

Tim44, also known as TIMM44, is a peripheral inner mitochondrial membrane protein that is essential for the viability of eukaryotic cells.[3][4] It serves as a docking site for the mitochondrial heat shock protein 70 (mtHsp70), recruiting it to the TIM23 translocon to act as a molecular motor that pulls the precursor protein into the matrix in an ATP-dependent manner.[2][5] Tim44 is a two-domain protein, with its N-terminal domain interacting with mtHsp70 and its C-terminal domain anchoring it to the TIM23 complex and the inner membrane.[1][6]

This compound (MB-10) is the first-in-class small molecule inhibitor that specifically targets Tim44.[7][8][9] It was identified through a genetic screen in yeast and has since been utilized as a chemical probe to investigate the role of Tim44 in mitochondrial protein import and other cellular processes.[2]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to a specific pocket within the C-terminal domain of Tim44.[2][8] This binding event disrupts the normal function of Tim44 in several ways:

-

Inhibition of Precursor Protein Binding: this compound binding to Tim44 prevents the interaction between Tim44 and the incoming precursor protein.[2][7]

-

Inhibition of mtHsp70 Interaction: The binding of this compound also interferes with the association of mtHsp70 with Tim44.[2][7]

By disrupting these critical interactions, this compound effectively attenuates the activity of the PAM complex, leading to the inhibition of protein import through the TIM23 pathway.[7][8] This disruption of mitochondrial protein import ultimately leads to mitochondrial dysfunction and can induce apoptosis.[10]

Data Presentation

Quantitative Data on this compound Activity

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | HeLa | 17.2 µM (24h) | [7] |

| Inhibition of Protein Import | Yeast Mitochondria | 100 µM | [7] |

| Inhibition of Protein Import | Mammalian Mitochondria | 0-100 µM | [7] |

| Effect on Bladder Cancer Cells | Primary Human Cells | Potent Inhibition | [11] |

Experimental Protocols

In Vitro Mitochondrial Protein Import Assay

This assay is used to directly measure the effect of this compound on the import of radiolabeled precursor proteins into isolated mitochondria.

Materials:

-

Isolated mitochondria (from yeast or mammalian cells)

-

Radiolabeled precursor protein (e.g., 35S-methionine labeled)

-

This compound (dissolved in DMSO)

-

Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl2, 2 mM KPi, 2 mM ATP, 5 mM NADH)

-

Proteinase K

-

PMSF (phenylmethylsulfonyl fluoride)

-

SDS-PAGE loading buffer

-

TCA (trichloroacetic acid)

Procedure:

-

Prepare import reactions by combining isolated mitochondria, import buffer, and the desired concentration of this compound or DMSO (vehicle control).

-

Pre-incubate the reactions for 10 minutes at 25°C to allow this compound to interact with the mitochondria.

-

Initiate the import reaction by adding the radiolabeled precursor protein.

-

Incubate the reactions at 25°C for various time points (e.g., 5, 10, 20, 30 minutes).

-

Stop the import reaction by placing the tubes on ice and adding a membrane potential dissipating agent (e.g., valinomycin) for non-imported control samples.

-

Treat half of the samples with Proteinase K to digest any non-imported precursor protein on the mitochondrial surface. The other half remains untreated to represent total associated protein.

-

Inactivate Proteinase K by adding PMSF.

-

Re-isolate the mitochondria by centrifugation.

-

Lyse the mitochondrial pellets in SDS-PAGE loading buffer.

-

Analyze the samples by SDS-PAGE and autoradiography to visualize the imported, protected protein.

-

Quantify the band intensities to determine the percentage of imported protein relative to the control.

Co-Immunoprecipitation of Tim44 and Interacting Partners

This protocol is designed to assess the effect of this compound on the interaction between Tim44 and its binding partners, such as precursor proteins and mtHsp70.

Materials:

-

Mitochondria isolated from cells expressing a tagged version of Tim44 (e.g., HA-tagged)

-

This compound

-

Lysis Buffer (e.g., 1% digitonin, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

-

Anti-tag antibody (e.g., anti-HA) conjugated to beads (e.g., Protein A/G Sepharose)

-

Wash Buffer (e.g., Lysis buffer with a lower concentration of detergent)

-

Elution Buffer (e.g., SDS-PAGE loading buffer or glycine-HCl pH 2.5)

-

Antibodies for Western blotting (anti-Tim44, anti-mtHsp70, and antibody against the precursor protein of interest)

Procedure:

-

Treat isolated mitochondria with this compound or DMSO for a specified time.

-

Lyse the mitochondria in Lysis Buffer.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

Incubate the cleared lysate with the anti-tag antibody-conjugated beads to immunoprecipitate the tagged Tim44 and its interacting proteins.

-

Wash the beads several times with Wash Buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Tim44, mtHsp70, and the specific precursor protein to determine if the interaction is disrupted by this compound.

Mitochondrial Membrane Potential Assay

This assay measures the effect of this compound on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.

Materials:

-

Cultured cells (e.g., HeLa)

-

This compound

-

JC-1 dye or other potentiometric dyes (e.g., TMRE, TMRM)

-

FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish).

-

Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control (DMSO) and a positive control (FCCP).

-

Incubate the cells with the JC-1 dye according to the manufacturer's instructions. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity of both the red and green channels using a fluorescence microscope or plate reader.

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

Caption: Mechanism of action of this compound.

References

- 1. Protein Import Assay into Mitochondria Isolated from Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adaptation of a Genetic Screen Reveals an Inhibitor for Mitochondrial Protein Import Component Tim44 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mitochondrial protein TIMM44 is required for angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Residues of Tim44 Involved in both Association with the Translocon of the Inner Mitochondrial Membrane and Regulation of Mitochondrial Hsp70 Tethering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (MB-10)|TIMM44 Blocker|RUO [benchchem.com]

Methodological & Application

MitoBloCK-10: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoBloCK-10 (MB-10) is a first-in-class small molecule inhibitor of the mitochondrial protein import machinery.[1][2] It specifically targets the Translocase of the Inner Mitochondrial Membrane 23 (TIM23) pathway by attenuating the activity of the presequence translocase-associated motor (PAM) complex.[1][2] The mechanism of action involves the inhibition of the C-terminal domain of Tim44 from binding to precursor proteins and the mitochondrial heat shock protein 70 (mtHsp70).[1][3] This disruption of the PAM complex effectively blocks the import of nuclear-encoded proteins into the mitochondrial matrix.[2][4] Consequently, this compound has emerged as a valuable tool for studying mitochondrial biogenesis and its role in various cellular processes, including cell viability, apoptosis, and metabolism. This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments.

Data Presentation

The following tables summarize the quantitative data reported for this compound in various in vitro studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Parameter | Value | Incubation Time | Reference |

| HeLa | Cell Viability | IC₅₀ | 17.2 µM | 24 h | [1] |

| Primary Human Bladder Cancer Cells | Cell Migration & Invasion | Effective Concentration | 25 µM | Not Specified | [5] |

| Yeast (S. cerevisiae) | Protein Import | Effective Concentration | 100 µM | 30 min | [1][6] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiogenesis Inhibition | Effective Concentration | 25 µM | Not Specified | [7] |

Table 2: Cellular Effects of this compound in Primary Human Bladder Cancer Cells (25 µM)

| Parameter | Effect | Reference |

| Apoptosis | Induced | [5] |

| Cell Cycle | Arrest at G₁ phase | [5] |

| Mitochondrial Membrane Potential | Decreased (Depolarization) | [5] |

| ATP Levels | Decreased | [5] |

| Reactive Oxygen Species (ROS) | Increased | [5] |

Signaling Pathway

The primary mechanism of this compound is the inhibition of the mitochondrial protein import motor complex. This initial event triggers a cascade of downstream cellular responses.

Caption: Mechanism of this compound action and its downstream cellular consequences.

Experimental Workflow

A general workflow for conducting cell-based assays with this compound is outlined below.

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Cell Culture and this compound Preparation

1.1. Cell Culture

-

Culture cells in appropriate media and conditions as recommended by the supplier (e.g., ATCC). For example, HeLa cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 70-80% confluency.

1.2. This compound Stock Solution Preparation

-

This compound is soluble in DMSO.[5]

-

To prepare a 10 mM stock solution, dissolve 2.93 mg of this compound (Molecular Weight: 293.27 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format to determine the IC₅₀ of this compound.

Materials:

-

Cells of interest (e.g., HeLa)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range for HeLa cells is 0-100 µM.[1]

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubate the plate for 24 hours.[1]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and grow to 60-70% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 25 µM for primary human bladder cancer cells) for the desired time.[5] Include an untreated control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Mitochondrial Membrane Potential Assay (JC-10 Assay)

This assay uses the ratiometric dye JC-10 to measure changes in mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-10 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-10 remains in its monomeric form and fluoresces green.

Materials:

-

Cells of interest

-

This compound

-

JC-10 Assay Kit

-

Black-walled, clear-bottom 96-well plates

-

Fluorescence plate reader or fluorescence microscope

Protocol:

-

Seed cells in a black-walled, clear-bottom 96-well plate.

-

Treat cells with this compound as described in the previous protocols. Include a positive control for depolarization (e.g., CCCP or FCCP).

-

Prepare the JC-10 staining solution according to the manufacturer's instructions.

-

Remove the treatment medium and add the JC-10 staining solution to each well.

-

Incubate for 15-30 minutes at 37°C.

-

Remove the staining solution and wash the cells with assay buffer.

-

Measure the fluorescence intensity for both red (Ex/Em ~540/590 nm) and green (Ex/Em ~490/525 nm) fluorescence.

-

The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Reactive Oxygen Species (ROS) Production Assay (MitoSOX Red)

MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.

Materials:

-

Cells of interest

-

This compound

-

MitoSOX Red reagent

-

HBSS (Hank's Balanced Salt Solution) or other suitable buffer

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Seed and treat cells with this compound as previously described.

-

Prepare a 5 µM working solution of MitoSOX Red in HBSS or serum-free medium.

-

Remove the treatment medium and wash the cells with warm HBSS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS.

-

For plate reader analysis, measure fluorescence with an excitation of ~510 nm and an emission of ~580 nm.

-

For flow cytometry analysis, harvest the cells and resuspend them in HBSS for immediate analysis.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

-

Cells of interest

-

This compound

-

Transwell inserts with 8 µm pores, coated with Matrigel or a similar basement membrane extract

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

Protocol:

-

Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

-

Harvest cells and resuspend them in serum-free medium containing the desired concentrations of this compound (e.g., 25 µM).[5]

-

Remove the rehydration medium from the inserts and add the cell suspension to the upper chamber.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol and stain with Crystal Violet.

-

Wash the inserts and allow them to dry.

-

Count the number of invaded cells in several fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

References

- 1. medchemexpress.com [medchemexpress.com]